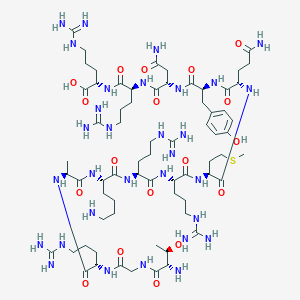
H-Thr-Gly-Arg-Ala-Lys-Arg-Arg-Met-Gln-Tyr-Asn-Arg-Arg-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound H-Thr-Gly-Arg-Ala-Lys-Arg-Arg-Met-Gln-Tyr-Asn-Arg-Arg-OH is a peptide composed of the amino acids threonine, glycine, arginine, alanine, lysine, methionine, glutamine, tyrosine, and asparagine. Peptides like this one are often studied for their potential biological activities and applications in various fields, including medicine and biochemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of peptides like H-Thr-Gly-Arg-Ala-Lys-Arg-Arg-Met-Gln-Tyr-Asn-Arg-Arg-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. Additionally, large-scale production may involve liquid-phase peptide synthesis (LPPS) for longer peptides or those with complex sequences.
化学反应分析
Types of Reactions
Peptides like H-Thr-Gly-Arg-Ala-Lys-Arg-Arg-Met-Gln-Tyr-Asn-Arg-Arg-OH can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds (if present) can be reduced to free thiols.
Substitution: Amino acid side chains can participate in substitution reactions, such as the modification of lysine residues.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: N-hydroxysuccinimide (NHS) esters for lysine modification.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols.
科学研究应用
Peptides like H-Thr-Gly-Arg-Ala-Lys-Arg-Arg-Met-Gln-Tyr-Asn-Arg-Arg-OH have numerous applications in scientific research:
Chemistry: Used as building blocks for more complex molecules and as models for studying peptide chemistry.
Biology: Studied for their role in cellular processes and as potential therapeutic agents.
Medicine: Investigated for their potential use in drug development, particularly in targeting specific proteins or pathways.
Industry: Utilized in the development of biomaterials and as components in various biotechnological applications.
作用机制
The mechanism of action of peptides like H-Thr-Gly-Arg-Ala-Lys-Arg-Arg-Met-Gln-Tyr-Asn-Arg-Arg-OH depends on their specific sequence and structure. Generally, these peptides interact with molecular targets such as enzymes, receptors, or other proteins. The interactions can modulate biological pathways, leading to various effects, such as inhibition of enzyme activity or alteration of cellular signaling.
相似化合物的比较
Similar Compounds
Aprotinin: A serine protease inhibitor with a similar peptide structure.
Bradykinin: A peptide that causes blood vessels to dilate.
Angiotensin: A peptide involved in blood pressure regulation.
Uniqueness
H-Thr-Gly-Arg-Ala-Lys-Arg-Arg-Met-Gln-Tyr-Asn-Arg-Arg-OH is unique due to its specific sequence, which determines its biological activity and potential applications. The presence of multiple arginine residues, for example, may enhance its interaction with negatively charged molecules or surfaces.
属性
分子式 |
C68H121N31O18S |
|---|---|
分子量 |
1693.0 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoic acid |
InChI |
InChI=1S/C68H121N31O18S/c1-34(89-53(106)38(12-6-25-83-64(73)74)90-50(104)33-88-62(115)51(72)35(2)100)52(105)91-39(11-4-5-24-69)54(107)92-40(13-7-26-84-65(75)76)55(108)93-41(14-8-27-85-66(77)78)56(109)96-44(23-30-118-3)59(112)95-43(21-22-48(70)102)58(111)98-46(31-36-17-19-37(101)20-18-36)60(113)99-47(32-49(71)103)61(114)94-42(15-9-28-86-67(79)80)57(110)97-45(63(116)117)16-10-29-87-68(81)82/h17-20,34-35,38-47,51,100-101H,4-16,21-33,69,72H2,1-3H3,(H2,70,102)(H2,71,103)(H,88,115)(H,89,106)(H,90,104)(H,91,105)(H,92,107)(H,93,108)(H,94,114)(H,95,112)(H,96,109)(H,97,110)(H,98,111)(H,99,113)(H,116,117)(H4,73,74,83)(H4,75,76,84)(H4,77,78,85)(H4,79,80,86)(H4,81,82,87)/t34-,35+,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,51-/m0/s1 |
InChI 键 |
OYOXQLUCUURFIV-YXCRIUEQSA-N |
手性 SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)N)O |
规范 SMILES |
CC(C(C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCSC)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


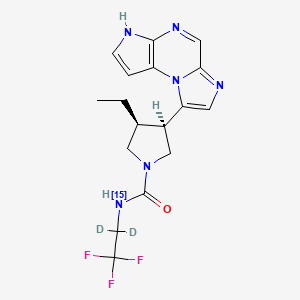
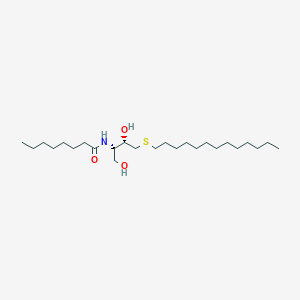
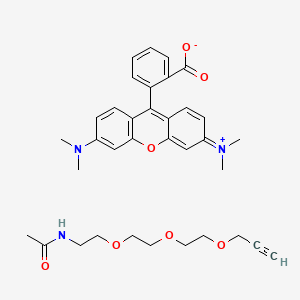
![(2E,4E)-5-[(1S,2S,4aR,6R,8R,8aS)-6-hydroxy-2,6,8-trimethyl-2,4a,5,7,8,8a-hexahydro-1H-naphthalen-1-yl]penta-2,4-dienoic acid](/img/structure/B12366874.png)
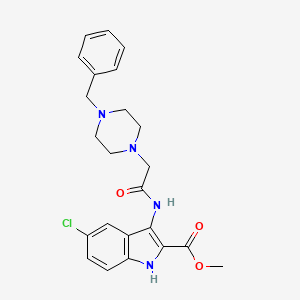
![4-[[3,4-bis(oxidanylidene)-2-[[(1~{R})-1-(4-propan-2-ylfuran-2-yl)propyl]amino]cyclobuten-1-yl]amino]-~{N},~{N}-dimethyl-3-oxidanyl-pyridine-2-carboxamide](/img/structure/B12366892.png)
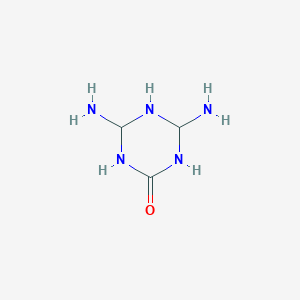
![Sodium;2-hydroxy-5-[(3-nitrophenyl)diazenyl]benzoate](/img/structure/B12366900.png)

![4-[1,1,2,2,3,3,3-Heptadeuteriopropyl(propyl)sulfamoyl]benzoic acid](/img/structure/B12366906.png)
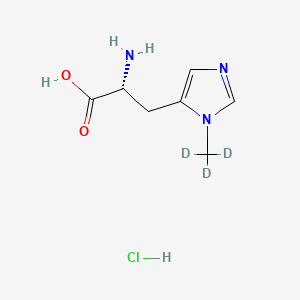
![(3S,8S,9S,10R,13R,14S,17R)-3,10,13-trimethyl-17-[(2R,5R)-6,6,6-trifluoro-5-hydroxy-5-methylhexan-2-yl]-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B12366913.png)

![(3S)-3-(1H-benzimidazol-2-ylamino)-N-(cyanomethyl)-N-methyl-3-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B12366938.png)
